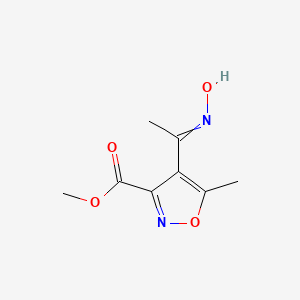

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate is a chemical compound with a unique structure that includes an isoxazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyimino group and the carboxylate ester makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylisoxazole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino derivative. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The hydroxyimino group can be reduced to form amine derivatives.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of ester or amide derivatives.

Scientific Research Applications

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.

Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The isoxazole ring can also interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate: shares structural similarities with other isoxazole derivatives, such as 4-hydroxy-2-quinolones and 2-(3-acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones

Uniqueness

- The presence of both the hydroxyimino group and the carboxylate ester in this compound makes it unique compared to other isoxazole derivatives. This combination of functional groups provides versatility in chemical reactivity and potential applications in various fields.

Biological Activity

Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate, with CAS number 175277-20-0, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C8H10N2O4

- Molecular Weight : 198.18 g/mol

- Melting Point : 121 °C

- Boiling Point : 389.3 °C (predicted)

- Density : 1.34 g/cm³

These properties indicate that the compound is a stable isoxazole derivative, which may contribute to its biological effects.

The biological activity of isoxazole derivatives often relates to their ability to interact with various biological targets, including enzymes and receptors. This compound exhibits potential as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and viral infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a study evaluated several isoxazole compounds for their activity against lung cancer cells (A549). Among the synthesized derivatives, some exhibited significant cytotoxic effects comparable to doxorubicin, a standard chemotherapy drug.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4j | 12.5 | >20 |

| 4k | 15.3 | >18 |

| Doxorubicin | 10.0 | N/A |

These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural characteristics.

Antiviral Activity

Another area of interest is the antiviral activity of isoxazoles. The compound has been studied for its effects on viral replication processes. For example, derivatives based on the structure of pleconaril, an established antiviral drug, showed varying degrees of inhibition against enteroviruses.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Derivative A | 6.8 | >400 | >58 |

| Derivative B | 21.0 | 250 | 11.9 |

These results indicate that modifications to the isoxazole ring can significantly alter antiviral potency and selectivity.

Study on Anticancer Activity

In a comprehensive study published in MDPI, researchers synthesized various isoxazole derivatives and assessed their anticancer properties against A549 lung cancer cells. The study demonstrated that certain derivatives exhibited remarkable cytotoxicity, with IC50 values lower than those of established chemotherapeutics, indicating their potential as novel anticancer agents .

Study on Antiviral Activity

A separate investigation focused on the antiviral efficacy of modified isoxazoles against enteroviruses. The study revealed that specific structural modifications enhanced antiviral activity while maintaining low cytotoxicity levels . This highlights the importance of structure-activity relationships in developing effective antiviral agents.

Properties

IUPAC Name |

methyl 4-(N-hydroxy-C-methylcarbonimidoyl)-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACZFEOGSSWSCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.